molecular formula C6H9BLiNO3 B1513650 Lithium trihydroxy(6-methylpyridin-2-yl)borate

Lithium trihydroxy(6-methylpyridin-2-yl)borate

Cat. No.: B1513650
M. Wt: 160.9 g/mol
InChI Key: IUGGXQWNIVYLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium trihydroxy(6-methylpyridin-2-yl)borate is a chemical compound with the molecular formula C6H9BLiNO3 and a molecular weight of 160.893 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 6-methylpyridin-2-yl moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium trihydroxy(6-methylpyridin-2-yl)borate typically involves the reaction of 6-methylpyridin-2-ylboronic acid with lithium hydroxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H7B(OH)2+LiOHC6H9BLiNO3C_6H_7B(OH)_2 + LiOH \rightarrow C_6H_9BLiNO_3 C6​H7​B(OH)2​+LiOH→C6​H9​BLiNO3​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions

Lithium trihydroxy(6-methylpyridin-2-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of boron.

    Reduction: It can be reduced to form borohydride derivatives.

    Substitution: The 6-methylpyridin-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride compounds.

Scientific Research Applications

Lithium trihydroxy(6-methylpyridin-2-yl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which Lithium trihydroxy(6-methylpyridin-2-yl)borate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, modulating their activity. The lithium ion can also influence cellular signaling pathways by affecting ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium trihydroxy(6-methylpyridin-2-yl)borate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C6H9BLiNO3

Molecular Weight

160.9 g/mol

IUPAC Name

lithium;trihydroxy-(6-methylpyridin-2-yl)boranuide

InChI

InChI=1S/C6H9BNO3.Li/c1-5-3-2-4-6(8-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1

InChI Key

IUGGXQWNIVYLQN-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)C)(O)(O)O

Origin of Product

United States

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